molecular formula C17H19N2O4S2- B13057117 (Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate

(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate

Cat. No.: B13057117
M. Wt: 379.5 g/mol
InChI Key: CDLQHWWOZUVHJT-UHFFFAOYSA-M
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Description

(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate is a complex organic compound with the molecular formula C17H20N2O4S2. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and an ethylidene linkage, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of (Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate typically involves multi-step organic reactionsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods may involve the use of automated reactors and continuous flow processes to scale up the synthesis while maintaining consistency and efficiency. These methods are designed to optimize yield and reduce production costs .

Chemical Reactions Analysis

(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate can be compared with other similar compounds, such as:

    (Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate: This compound has a similar structure but with a methyl group instead of a tert-butyl group.

    (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate: This compound has a chlorine atom instead of a tert-butyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H19N2O4S2-

Molecular Weight

379.5 g/mol

IUPAC Name

3-[[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H20N2O4S2/c1-17(2,3)11-4-6-12(7-5-11)25(22,23)10-14(18)19-13-8-9-24-15(13)16(20)21/h4-9H,10H2,1-3H3,(H2,18,19)(H,20,21)/p-1

InChI Key

CDLQHWWOZUVHJT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NC2=C(SC=C2)C(=O)[O-])N

Origin of Product

United States

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